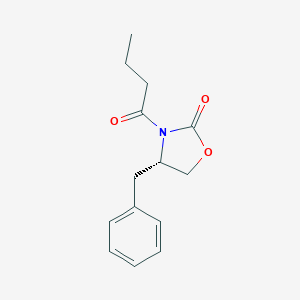

(S)-4-苄基-3-丁酰氧代唑烷-2-酮

描述

Synthesis Analysis

The synthesis of (S)-4-Benzyl-3-butyryloxazolidin-2-one and its derivatives typically involves the cyclization of amino acids or their esters. For example, oligomers containing residues of trans-(4S,5R)-4-carboxybenzyl 5-methyl oxazolidin-2-ones were synthesized starting from benzyl-N-Boc-(3R)-aminobutanoate, demonstrating the compound's role in forming ordered structures suitable for peptide bond formation (Lucarini & Tomasini, 2001).

Molecular Structure Analysis

The molecular structure of (S)-4-Benzyl-3-butyryloxazolidin-2-one derivatives has been elucidated using X-ray crystallography, revealing details such as bond lengths, angles, and the overall geometry of the molecule. For instance, (E)-4-(4-(2-hydroxybenzylideneamino)benzyl)oxazolidin-2-one demonstrated a 1-D, slipped, face-to-face motif with off-set, head-to-tail stacked columns, indicating potential for organic electronics applications (Kumari et al., 2016).

Chemical Reactions and Properties

(S)-4-Benzyl-3-butyryloxazolidin-2-one participates in various chemical reactions, including cycloadditions and aminocyclizations. For example, cycloadditions with N-vinyl-2-oxazolidinone yield cis and trans diastereoisomers of 4-aryl-3,4-dihydro-2-(2-oxo-3-oxazolidinyl)-2H-pyrans, showcasing its reactivity and potential in synthesizing heterocyclic compounds (Pałasz, 2005).

Physical Properties Analysis

The physical properties of (S)-4-Benzyl-3-butyryloxazolidin-2-one, including melting points, solubility, and crystalline structure, are crucial for its application in material science and organic synthesis. The crystal structures of related compounds, such as 3-benzyl-2-phenyl-1,3,2-oxazaphospholidin-2-ones, reveal diverse non-covalent interactions that stabilize their structures and influence their physical properties (Hattab et al., 2010).

Chemical Properties Analysis

The chemical properties of (S)-4-Benzyl-3-butyryloxazolidin-2-one, such as reactivity towards various reagents, stereoselectivity in reactions, and its role as a precursor in synthesis, are well-documented. Its utility in synthesizing highly fluorescent compounds and as a chiral auxiliary in asymmetric synthesis highlights its versatility in organic chemistry (Tang & Verkade, 1996).

科学研究应用

生物膜抑制:一项研究发现,5-亚苄基-4-恶唑烷酮,一类与 (S)-4-苄基-3-丁酰氧代唑烷-2-酮相关的化合物,能有效抑制耐甲氧西林金黄色葡萄球菌 (MRSA) 中的生物膜形成,表明它们作为研究细菌生物膜的新化学型的潜力 (Edwards、Shymanska 和 Pierce,2017 年)。

手性醛的不对称合成:该化合物已用于通过非对映选择性烯醇化合成的不对称合成手性醛,展示了其在有机合成中的实用性 (Bull、Davies、Nicholson、Sanganee 和 Smith,2003 年)。

立体化学应用:4-取代-5,5-二甲基恶唑烷-2-酮,类似于 (S)-4-苄基-3-丁酰氧代唑烷-2-酮,是立体选择性烯醇化合成的有效手性助剂和迈克尔加成,这在烯醇基有机合成中至关重要 (Davies 和 Sanganee,1995 年)。

拟脯氨酸的合成:一项研究合成了反式-(4S,5R)-4-羧基苄基-5-甲基恶唑烷-2-酮,一类使用 (S)-4-苄基-3-丁酰氧代唑烷-2-酮的拟脯氨酸,有助于理解肽键的形成 (Lucarini 和 Tomasini,2001 年)。

抗菌活性:与 (S)-4-苄基-3-丁酰氧代唑烷-2-酮相关的 novel 苯并恶唑衍生物对包括耐药菌株在内的多种微生物表现出广泛的抗菌活性,表明它们作为新药设计的支架的潜力 (Ertan-Bolelli、Yildiz 和 Ozgen-Ozgacar,2016 年)。

手性恶唑烷酮的合成:一项研究提出了一种高收率、高非对映选择性合成手性恶唑烷酮的方法,这对于药物应用非常重要 (Seebach 和 Fadel,1985 年)。

光学材料:化合物 (E)-4-(4-(2-羟基亚苄基氨基)苄基)恶唑烷-2-酮由于其独特的晶体结构和光物理性质,在有机发光器件和非线性光学材料中显示出潜力 (Kumari、Varghese 和 George,2016 年)。

抗癌剂:N-苄基阿普辛诺普辛类似物,与 (S)-4-苄基-3-丁酰氧代唑烷-2-酮相关,已显示出对多种癌细胞的强效生长抑制,突出了它们作为抗癌剂的潜力 (Penthala、Yerramreddy 和 Crooks,2011 年)。

属性

IUPAC Name |

(4S)-4-benzyl-3-butanoyl-1,3-oxazolidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17NO3/c1-2-6-13(16)15-12(10-18-14(15)17)9-11-7-4-3-5-8-11/h3-5,7-8,12H,2,6,9-10H2,1H3/t12-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HEJIYTVOUUVHRY-LBPRGKRZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(=O)N1C(COC1=O)CC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCC(=O)N1[C@H](COC1=O)CC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(S)-4-benzyl-3-butyryloxazolidin-2-one | |

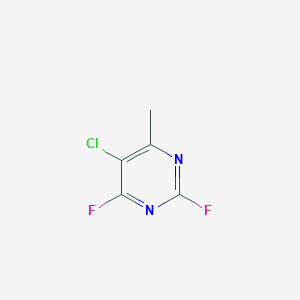

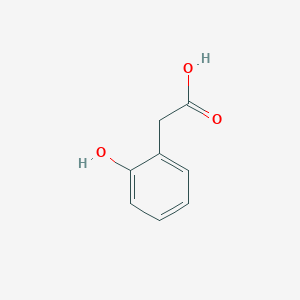

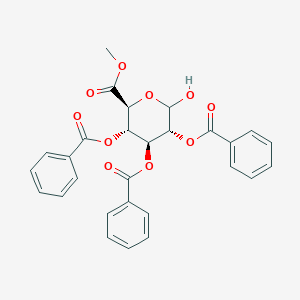

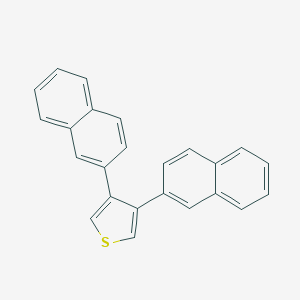

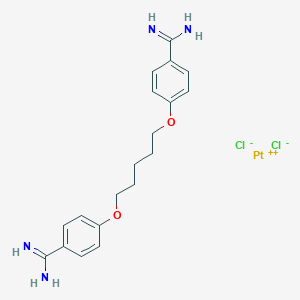

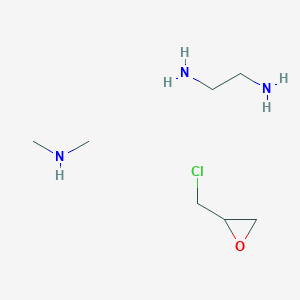

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

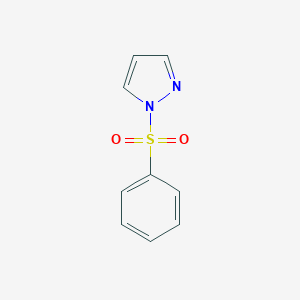

![4-Methylthieno[3,4-b]pyridine](/img/structure/B19469.png)